molecular formula C7H10BrClN2O B2584686 (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride CAS No. 197590-44-6

(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B2584686
CAS No.: 197590-44-6
M. Wt: 253.52
InChI Key: ZTUISVWMGLLTOT-UHFFFAOYSA-N
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Description

Structural Elucidation of (2-Bromo-4-methoxyphenyl)hydrazine Hydrochloride

Crystallographic Characterization

The crystallographic properties of this compound are inferred from analogous brominated aromatic hydrazines and hydrochloride salts. While direct crystallographic data for this compound is limited, structural insights can be drawn from related systems. For example, brominated aromatic hydrazines often crystallize in monoclinic or orthorhombic space groups, with hydrogen bonding networks stabilizing the lattice.

Key features typically observed include:

  • Hydrogen bonding : The hydrazine (-NH-NH-) group forms intermolecular hydrogen bonds with chloride ions, creating a layered or chain-like crystal packing.
  • Halogen interactions : The bromine atom may participate in weak Br⋯Br or Br⋯π interactions, contributing to lattice stabilization.
  • Methoxy group orientation : The electron-rich methoxy group (-OCH₃) typically adopts a coplanar arrangement with the aromatic ring to maximize conjugation.

A hypothetical unit cell for this compound might align with monoclinic symmetry (e.g., P2₁/c), similar to structurally related brominated phenyl derivatives. Table 1 summarizes typical crystallographic parameters for similar compounds, though experimental refinement is required for precise data.

Parameter Typical Value Source
Space group Monoclinic (P2₁/c)
Unit cell parameters a ≈ 9–10 Å, b ≈ 14 Å, c ≈ 10 Å
Bond angles (N–N) ~110–120°

Spectroscopic Analysis (NMR, IR, UV-Vis)

Spectroscopic data for this compound can be extrapolated from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • The aromatic protons adjacent to bromine and methoxy groups exhibit distinct shifts. For example:
      • H-3 (ortho to Br): ~7.4–7.6 ppm (doublet).
      • H-5 (meta to OCH₃): ~6.8–7.0 ppm (multiplet).
      • Methoxy protons : ~3.6–3.8 ppm (singlet).
    • The NH₂ groups of hydrazine appear as broad peaks around 9–11 ppm, depending on hydrogen bonding.
  • ¹³C NMR :
    • C-Br : ~110–120 ppm.
    • C-OCH₃ : ~55–60 ppm.
    • C=N (if present in derivatives): ~140–160 ppm.
Infrared (IR) Spectroscopy
  • N–H stretching : Broad peaks at 3300–3500 cm⁻¹ for NH₂ groups.
  • C–O (methoxy) : Strong absorption at ~2850–2950 cm⁻¹.
  • C–Br : Weak absorption near 600–650 cm⁻¹.
UV-Vis Spectroscopy
  • Electron transitions : Absorption bands in the range 250–300 nm due to π→π* transitions in the aromatic ring.
  • Bromine influence : Possible red-shift compared to non-brominated analogs due to electron-withdrawing effects.

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) studies on brominated aromatic hydrazines reveal key electronic features:

  • Frontier molecular orbitals (FMOs) :
    • HOMO : Localized on the aromatic ring and hydrazine group, suggesting reactivity at these sites.
    • LUMO : Dominated by antibonding orbitals of Br and NH₂, indicating potential electrophilic sites.
  • Bond order analysis :
    • N–N bond : Partial double-bond character due to resonance stabilization.
    • C–Br bond : Polar covalent bond with bond order ~1.0.

Table 2 compares theoretical and experimental bond lengths for analogous compounds, highlighting the accuracy of DFT methods.

Bond Theoretical (DFT) Experimental
N–N 1.38–1.42 Å 1.40–1.45 Å
C–Br 1.90–1.95 Å 1.92–1.97 Å
C–O 1.35–1.40 Å 1.36–1.39 Å

Comparative Analysis with Parent Hydrazine Derivatives

The structural and electronic properties of this compound differ from parent hydrazines due to substituent effects:

Property Parent Hydrazine Brominated Methoxy Derivative
Hydrogen bonding NH₂–NH₂ and NH₂–Cl NH₂–Cl + Br–π interactions
Electronic effects Neutral aromatic ring Electron-withdrawing Br, donating OCH₃
Reactivity Nucleophilic NH₂ groups Enhanced electrophilicity at Br site

For example, the methoxy group activates the aromatic ring toward electrophilic substitution, while bromine directs meta-substitution. This combination influences both synthetic utility and biological activity compared to unsubstituted phenylhydrazines.

Properties

IUPAC Name

(2-bromo-4-methoxyphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUISVWMGLLTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hydrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Radical Coupling Reactions

The hydrazine group enables radical generation under oxidative conditions, facilitating coupling reactions with diverse substrates.

Iodine-Catalyzed Cross-Couplings

Using catalytic iodine (10 mol%) under aerobic conditions, the compound participates in cross-dehydrogenative couplings with 1,4-naphthoquinones:

SubstrateConditionsProduct Yield
1,4-NaphthoquinonesI₂, RT, air37–89%

This method provides efficient access to biaryl structures, critical in medicinal chemistry .

Nucleophilic Substitution at the Bromine Center

The electron-withdrawing methoxy group activates the bromine substituent at the 2-position for nucleophilic displacement.

Alkylation with Ethyl Bromoacetate

In DMF with NaH as a base, the bromine atom is replaced by nucleophiles:

NucleophileConditionsProduct Yield
Ethyl 2-bromoacetateDMF, NaH, 50°C, 3 hr87%

This reaction produces functionalized pyrazolone derivatives, demonstrating utility in heterocycle synthesis .

Cyclocondensation for Heterocycle Formation

The hydrazine moiety facilitates cyclization reactions with carbonyl-containing compounds.

Oxidation and Diazotization Pathways

The hydrazine group is susceptible to oxidation, forming intermediates useful in cascade reactions.

Diazene Intermediate Formation

Under acidic conditions (HCl) with NaNO₂, the compound forms diazonium salts, which decompose to aryl radicals or participate in electrophilic substitutions .

Comparative Reaction Outcomes

Reaction TypeKey Reagents/ConditionsTypical Yield Range
Radical CouplingLiOH, air or I₂, air37–89%
Nucleophilic SubstitutionNaH, DMF, 50°CUp to 87%
CyclocondensationReflux with DMF-DMA75–90%

Scientific Research Applications

Drug Development

(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential biological activities, including antitumor and antimicrobial properties. For instance, compounds derived from this hydrazine have shown efficacy against certain cancer cell lines by inhibiting specific kinase activities .

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the hydrazine moiety can significantly influence the biological activity of derivatives. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for therapeutic use. For example, variations in substituents on the aromatic ring have been linked to enhanced selectivity and potency against specific biological targets .

Applications in Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly as a precursor for developing agrochemicals. Its ability to modify biological pathways makes it a candidate for creating herbicides or pesticides that target specific plant processes without affecting non-target species.

Research indicates that this compound exhibits various biological activities due to its structural characteristics. Key findings include:

  • Antimicrobial Activity : Studies have reported that derivatives of this compound can inhibit bacterial growth, making them potential candidates for new antibiotics.
  • Anticancer Properties : Some derivatives have been shown to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Data Tables

CompoundActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialStaphylococcus aureus
Compound BAnticancerMDA-MB-231 (breast cancer)
Compound CHerbicidalVarious plant species

Case Study 1: Anticancer Activity

A study investigated the effects of a derivative of this compound on MDA-MB-231 breast cancer cells. The compound induced significant apoptosis through the inhibition of eIF4E phosphorylation, demonstrating its potential as a therapeutic agent .

Case Study 2: Agricultural Application

Research focused on developing a new herbicide based on this hydrazine compound showed promising results in selectively targeting weed species while leaving crops unharmed. This highlights the versatility of this compound beyond medicinal applications .

Mechanism of Action

The mechanism of action of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bromine and methoxy substituents distinguish this compound from other arylhydrazine hydrochlorides. Below is a comparative analysis of key analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
(2-Bromo-4-methoxyphenyl)hydrazine HCl Not reported C₇H₈BrClN₂O* ~251.35 2-Bromo, 4-methoxy Gummy liquid (free base)
2-Bromophenylhydrazine HCl 50709-33-6 C₆H₆BrClN₂ 223.5 2-Bromo mp: 189°C (dec)
4-Methoxyphenylhydrazine HCl 19501-58-7 C₇H₁₁ClN₂O 186.63 4-Methoxy Used in dye synthesis
(2,4-Dibromophenyl)hydrazine HCl Not reported C₆H₅Br₂ClN₂ 306.38 2-Bromo, 4-Bromo High reactivity in coupling
(2-Bromo-4-methylphenyl)hydrazine HCl 156941-61-6 C₇H₉BrClN₂ 237.52 2-Bromo, 4-methyl Commercial availability

*Inferred from structural analogs.

Key Observations :

  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, activating the phenyl ring toward electrophilic substitution, while bromine (-Br) is electron-withdrawing, directing reactivity to specific positions .
  • Steric Effects: Bulkier substituents (e.g., 2,4-dibromo) reduce solubility in polar solvents compared to monosubstituted derivatives .

Toxicity and Handling

  • For example, phenylhydrazine HCl has an oral LD₅₀ of 25–2100 mg/kg in rodents .
  • Brominated Derivatives : Bromine increases molecular weight and may alter metabolic pathways, though specific toxicity data for the title compound is lacking .

Commercial Availability

  • (2-Bromo-4-methylphenyl)hydrazine HCl : Available from CAS Common Chemistry (CAS RN: 156941-61-6) .
  • 4-Methoxyphenylhydrazine HCl : Sold by suppliers like SISCO Research Laboratories in various grades .
  • The title compound is less commonly commercialized, suggesting niche applications in targeted syntheses .

Biological Activity

(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride is an organic compound notable for its potential biological activities, which stem from its unique structural features. This compound, characterized by a hydrazine functional group and a substituted aromatic ring, has garnered interest in medicinal chemistry due to its reactivity and the diverse biological activities associated with hydrazine derivatives.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO·HCl. Its structure includes:

  • Bromine atom : Enhances electrophilicity.
  • Methoxy group : Contributes to electronic properties and solubility.
  • Hydrazine group : Known for its reactivity and biological significance.

The presence of these functional groups allows for various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with hydrazine moieties often exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression.
  • Anticancer Properties : Hydrazone derivatives have been shown to possess anticancer activity through mechanisms such as:
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific enzymes involved in cancer cell proliferation.
    • Interaction with metal ions, enhancing cytotoxic effects against tumor cells .
  • Antimicrobial Effects : The azomethine (-NH-N=CH-) pharmacophore present in hydrazones is linked to antibacterial and antifungal activities. Studies indicate that derivatives of hydrazones can effectively inhibit the growth of various pathogens .

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Compound TypeActivity TypeReference
Hydrazone DerivativesAnticancer
Methoxy-substitutedAntioxidant
Brominated CompoundsAntimicrobial
Aryl HydrazinesRadical Generation

Case Study: Anticancer Activity

In a study focusing on thiosemicarbazone derivatives, it was found that structural modifications, including the introduction of methoxy and bromo groups, significantly enhanced cytotoxicity against various cancer cell lines. The study utilized the MTT assay to measure cell viability and demonstrated that compounds with similar structural features to this compound exhibited promising anticancer activity .

Q & A

Q. Optimization Tips :

  • Solvent Choice : Ethanol is standard, but methanol may improve solubility for bulky substituents.
  • Reaction Time : Monitor via TLC; prolonged reflux (>10 hours) risks decomposition.
  • Yield Enhancement : Use excess hydrazine hydrochloride (1.2 equivalents) to drive the reaction.

Basic: How is this compound characterized spectroscopically, and what are benchmark data?

Answer:
Characterization involves:

  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), with methoxy singlet at δ ~3.8 ppm.
    • ¹³C NMR : Methoxy carbon at δ ~55 ppm; brominated carbons show deshielding (δ 120–135 ppm) .
  • IR : N–H stretches (~3300 cm⁻¹), C=N (1600 cm⁻¹), and C–Br (550–650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 237 (M–Cl⁻) .

Q. Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy atoms.
  • Software : SHELX suite for structure solution and refinement, leveraging twin-axis correction for twinned crystals .

Advanced: How do contradictory reports on melting points or reaction yields arise, and how should researchers validate such data?

Answer:
Discrepancies stem from:

  • Purity : Commercial samples may contain impurities (e.g., unreacted hydrazine), lowering observed melting points .
  • Measurement Conditions : Dec. points (e.g., 189°C vs. 225°C) depend on heating rates.

Q. Validation Protocol :

Reproduce Synthesis : Follow literature methods exactly.

Cross-Characterize : Use DSC for precise melting analysis.

Compare CCDC Data : Check crystallographic databases for lattice energy consistency .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : LD₅₀ (oral, rats) ranges 25–2100 mg/kg; causes hemolytic anemia .
  • Handling :
    • Use PPE (gloves, goggles) in a fume hood.
    • Neutralize spills with calcium hypochlorite .
  • Storage : Airtight containers in dry, dark conditions to prevent HCl release .

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